Cas no 856627-88-8 (N-Benzyl-4-fluoroaniline Hydrochloride)

N-Benzyl-4-fluoroaniline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- HFJJXNYCSVVANP-UHFFFAOYSA-O
- N-Benzyl-4-fluoroaniline Hydrochloride
-
- インチ: 1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H
- InChIKey: HFJJXNYCSVVANP-UHFFFAOYSA-N
- SMILES: N(C1C=CC(F)=CC=1)CC1C=CC=CC=1.Cl
N-Benzyl-4-fluoroaniline Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B276610-1000mg |
N-Benzyl-4-fluoroaniline Hydrochloride |
856627-88-8 | 1g |
$ 196.00 | 2023-04-18 | ||
TRC | B276610-10g |
N-Benzyl-4-fluoroaniline Hydrochloride |
856627-88-8 | 10g |
$ 1270.00 | 2022-06-07 | ||
TRC | B276610-10000mg |
N-Benzyl-4-fluoroaniline Hydrochloride |
856627-88-8 | 10g |
$ 1533.00 | 2023-04-18 | ||
TRC | B276610-1g |
N-Benzyl-4-fluoroaniline Hydrochloride |
856627-88-8 | 1g |
$ 160.00 | 2022-06-07 |
N-Benzyl-4-fluoroaniline Hydrochloride 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
4. Back matter
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
N-Benzyl-4-fluoroaniline Hydrochlorideに関する追加情報
N-Benzyl-4-fluoroaniline Hydrochloride (CAS No. 856627-88-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
N-Benzyl-4-fluoroaniline Hydrochloride, identified by its CAS number 856627-88-8, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its hydrochloride salt form, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a benzyl group and a fluorine substituent at the para position of the aniline ring enhances its reactivity and potential applications in medicinal chemistry.
The interest in N-Benzyl-4-fluoroaniline Hydrochloride stems from its versatility as a building block in drug discovery and development. The fluorine atom, a key feature of this compound, is widely recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity of pharmaceutical agents. Recent studies have highlighted the role of fluorinated aromatic amines in the design of small-molecule inhibitors targeting various therapeutic pathways. For instance, derivatives of aniline with fluorine substitution have been explored for their potential in oncology, neurology, and anti-inflammatory applications.
In the realm of synthetic organic chemistry, N-Benzyl-4-fluoroaniline Hydrochloride serves as a crucial precursor for constructing more complex scaffolds. The benzyl group provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at strategic positions. This flexibility is particularly valuable in generating libraries of compounds for high-throughput screening (HTS) to identify novel drug candidates.
One of the most compelling aspects of N-Benzyl-4-fluoroaniline Hydrochloride is its role in developing kinase inhibitors. Fluorinated anilines have been shown to improve the binding affinity to protein targets by enhancing hydrophobic interactions and reducing susceptibility to metabolic degradation. For example, recent publications have demonstrated the efficacy of fluorinated aniline derivatives as inhibitors of tyrosine kinases, which are implicated in cancer progression. The hydrochloride salt form ensures high solubility and stability, making it an ideal candidate for further pharmacological studies.
The pharmaceutical industry has also leveraged N-Benzyl-4-fluoroaniline Hydrochloride in the development of antimicrobial agents. The structural motif present in this compound has been found to exhibit activity against Gram-positive bacteria by interfering with essential bacterial processes. Researchers have synthesized various analogs to optimize potency and selectivity, demonstrating the compound's potential as a lead molecule for novel antibiotics. The incorporation of fluorine into the aniline core further enhances the compound's ability to penetrate bacterial cell membranes, thereby increasing its antimicrobial efficacy.
Another area where N-Benzyl-4-fluoroaniline Hydrochloride has made significant contributions is in the field of central nervous system (CNS) drug discovery. Fluorinated aromatic amines have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used to treat neurodegenerative disorders such as Parkinson's disease. The benzyl group facilitates further derivatization to fine-tune pharmacokinetic properties, while the fluorine atom improves interaction with MAO enzymes. Preclinical studies have shown promising results using derivatives based on this scaffold.
The synthetic methodologies for preparing N-Benzyl-4-fluoroaniline Hydrochloride have also seen advancements in recent years. Modern techniques such as flow chemistry and catalytic hydrogenation have enabled more efficient and scalable production processes. These innovations not only reduce costs but also improve environmental sustainability by minimizing waste generation. The ability to produce this compound with high purity and yield is essential for its application in sensitive pharmaceutical formulations.
In conclusion, N-Benzyl-4-fluoroaniline Hydrochloride (CAS No. 856627-88-8) represents a cornerstone in modern chemical and pharmaceutical research. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its place as a key intermediate in drug discovery and development pipelines.
856627-88-8 (N-Benzyl-4-fluoroaniline Hydrochloride) Related Products
- 1696238-61-5(3-{(tert-butoxy)carbonylamino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)
- 941897-77-4(3-2-(azepan-1-yl)-2-oxoethyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)
- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)




